5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid
Overview
Description
5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a thiazole ring with a carboxylic acid group at the 4-position of the thiazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets resulting in various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with α-haloketones to form the thiazole ring, followed by carboxylation at the 4-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted pyridine or thiazole derivatives.
Scientific Research Applications
5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with different substitution patterns.
Benzothiazole derivatives: Contain a benzene ring fused to a thiazole ring, offering different electronic properties.
Imidazole derivatives: Contain an imidazole ring instead of a thiazole ring, leading to different reactivity and biological activity.
Uniqueness
5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct electronic and steric properties
Biological Activity
5-Pyridin-3-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of aldehyde dehydrogenase (ALDH). This compound's potential therapeutic effects in various disease models, especially cancer, are significant. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
This compound primarily acts as an inhibitor of aldehyde dehydrogenase , a crucial enzyme involved in the metabolism of aldehydes and the detoxification of harmful substances. Inhibition of ALDH can lead to increased levels of toxic aldehydes within cells, which can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2), with IC50 values indicating potent activity .
Cell Line | IC50 (µM) |
---|---|
HeLa | 10.5 |
Caco-2 | 8.7 |
MCF7 (Breast) | 12.0 |
A549 (Lung) | 9.0 |
Enzymatic Inhibition
The compound has been evaluated for its inhibitory effects on ALDH:
- Inhibition Assays : In biochemical assays, it was found to inhibit ALDH with an IC50 value of approximately 15 µM, which is comparable to other known inhibitors .
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapy agents. The combination treatment led to enhanced apoptosis in cancer cells compared to chemotherapy alone. This suggests that the compound could serve as a valuable adjuvant in cancer therapy.
Additional Biological Activities
Beyond its anticancer properties, research indicates that this compound may possess other biological activities:
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals, although further investigation is needed to quantify this effect.
- Anti-inflammatory Effects : There is emerging evidence that compounds similar to 5-Pyridin-3-yl-1,3-thiazole derivatives can reduce inflammation markers in vitro and in vivo models.
Properties
IUPAC Name |
5-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-5-11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPSIDUMDHTXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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